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Compound of Interest

Compound Name: 2,6-Dimethylbenzaldehyde

Cat. No.: B072290

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethylbenzaldehyde (CoH100, CAS No: 1123-56-4), an aromatic aldehyde with significant
applications in chemical synthesis.[1][2] This document details its structural characterization
through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), intended to serve as a vital resource for its identification, purity
assessment, and the elucidation of its role in synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon and hydrogen framework of a molecule.

The 'H NMR spectrum of 2,6-Dimethylbenzaldehyde, typically recorded in a deuterated
solvent such as CDCIs, reveals distinct signals for the aldehyde, aromatic, and methyl protons.
The significant downfield shift of the aldehyde proton is a key diagnostic feature.[3]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.5 S 1H Aldehyde (-CHO)
~7.4 t 1H Aromatic (H-4)
~7.1 d 2H Aromatic (H-3, H-5)
~2.6 S 6H Methyl (-CHs)

Interpretation:

» The singlet at approximately 10.5 ppm is characteristic of the aldehyde proton, which is
significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of
the carbonyl group.[3]

e The aromatic region displays a triplet around 7.4 ppm and a doublet around 7.1 ppm,
corresponding to the protons on the benzene ring.

e The singlet at roughly 2.6 ppm, integrating to six protons, is indicative of the two equivalent
methyl groups at positions 2 and 6.

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (8) ppm Assighment
~192 Carbonyl (C=0)
~140 Aromatic (C-2, C-6)
~134 Aromatic (C-1)
~132 Aromatic (C-4)
~128 Aromatic (C-3, C-5)
~20 Methyl (-CHs)
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Interpretation:

e The signal in the 190-215 d range is a clear indicator of a carbonyl carbon.[4] For 2,6-
Dimethylbenzaldehyde, this appears around 192 ppm.

e The signals between 128 and 140 ppm correspond to the aromatic carbons.
e The peak at approximately 20 ppm is attributed to the two equivalent methyl carbons.

A standard protocol for acquiring high-quality NMR spectra of 2,6-Dimethylbenzaldehyde is as
follows:

o Sample Preparation: Approximately 5-25 mg of 2,6-Dimethylbenzaldehyde is dissolved in a
suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a 5 mm NMR tube.[5][6] A small
amount of tetramethylsilane (TMS) can be added as an internal standard (O ppm). For 13C
NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio
in a reasonable time.[6]

e Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then
tuned, and the magnetic field is shimmed to ensure homogeneity.[7]

e 1H NMR Acquisition: A standard one-pulse *H NMR experiment is performed. Key
parameters include an appropriate spectral width, an acquisition time of around 4 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is typically run to simplify the
spectrum to single lines for each unique carbon. For molecules of this size, a 30° pulse angle
and a 4-second acquisition time with no additional relaxation delay are often recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

The FT-IR spectrum of 2,6-Dimethylbenzaldehyde exhibits characteristic absorption bands
corresponding to its functional groups.
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Wavenumber (cm~?) Intensity Assignment

Aldehyde C-H Stretch (Fermi

~2860 & ~2760 Weak-Medium

doublet)[4]
~1700 Strong C=0 Carbonyl Stretch
~1600-1450 Medium Aromatic C=C Ring Stretch
~3000-2850 Medium C-H Stretch (methyl groups)

Interpretation:

e The most prominent feature in the IR spectrum is the strong absorption band around 1700
cm~1, which is characteristic of the C=0 stretch of the aldehyde.[5] For aromatic aldehydes,
this peak is typically found between 1710-1685 cm~1.[8]

e The pair of weak to medium bands around 2860 cm~* and 2760 cm~* are diagnostic for the
C-H stretch of an aldehyde.[4] The peak around 2720 cm~1 is particularly useful for
distinguishing aldehydes.[8]

e The absorptions in the 1600-1450 cm~1 region are due to the C=C stretching vibrations of
the aromatic ring.

e The bands in the 3000-2850 cm~! range are attributed to the C-H stretching of the methyl
groups.[8]

o Sample Preparation (ATR): For a solid sample like 2,6-Dimethylbenzaldehyde, Attenuated
Total Reflectance (ATR) is a common and simple technique. A small amount of the solid
sample is placed directly on the ATR crystal.

o Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to
ensure good contact. A background spectrum of the clean crystal is taken first and
automatically subtracted from the sample spectrum.

o Spectral Range: The data is typically collected over a range of 4000 to 600 cm~1.[9]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of the compound.

The electron ionization (El) mass spectrum of 2,6-Dimethylbenzaldehyde shows a distinct
fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment lon
134 High [M]* (Molecular lon)

133 High [M-H]*

105 Medium [M-CHOJ*

77 Medium [CeHs]*

Interpretation:

e The molecular ion peak [M]* at m/z 134 corresponds to the molecular weight of 2,6-
Dimethylbenzaldehyde (CoH100).[1][10]

o A prominent peak is often observed at m/z 133, which results from the loss of a hydrogen
atom from the aldehyde group to form a stable acylium ion ([M-H]*).[11]

o The loss of the entire aldehyde group (CHO) can lead to a peak at m/z 105.
» Further fragmentation can result in the formation of a phenyl cation at m/z 77.[11]

o Sample Preparation: A dilute solution of 2,6-Dimethylbenzaldehyde is prepared in a volatile
organic solvent like dichloromethane or methanol.

e Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is
vaporized and separated from the solvent and any impurities on a capillary column (e.g., a
DB-5ms column).[12]

o Oven Program: A typical temperature program might start at a lower temperature and
ramp up to ensure separation. For example, hold at 50°C for 2 minutes, then ramp at
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10°C/min to 250°C.[12]

e Mass Spectrometry (MS):

o lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using Electron lonization (El) at 70 eV.[12][13]

o Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and
detected.

o Mass Range: The instrument scans a mass range, for instance, from m/z 40 to 300, to
detect the molecular ion and its fragments.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification and
characterization of an organic compound such as 2,6-Dimethylbenzaldehyde.

General Workflow for Spectroscopic Analysis of 2,6-Dimethylbenzaldehyde

Sample:
2,6-Dimethylbenzaldehyde

NMR Spectroscopy Mass Spectrometry

IR Spectroscopy (*H and 1C) (GC-MS)

Molecular Weight &
Fragmentation Pattern

Structural Framework
(Proton & Carbon Env.)

Functional Groups ID'd
(C=0, C-H aldehyde)

Structure Elucidation &
Confirmation
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Caption: Workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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